Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C13H18N2O5 and a molecular weight of 282.3 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a carbamoyl group through a dimethoxyethyl chain. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2,2-dimethoxyethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification of the product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Amides or ethers.
Scientific Research Applications
Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The dimethoxyethyl chain provides steric hindrance, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
- Ethyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
- Propyl 4-{[(2,2-dimethoxyethyl)carbamoyl]amino}benzoate
Uniqueness
This compound is unique due to its specific ester group, which influences its reactivity and solubility properties. Compared to its ethyl and propyl analogs, the methyl ester provides a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(2,2-dimethoxyethylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-18-11(19-2)8-14-13(17)15-10-6-4-9(5-7-10)12(16)20-3/h4-7,11H,8H2,1-3H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQBQEVFCGVNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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